3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
3-Chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 3 and a pyrido[2,3-d]pyrimidin-fused piperidinylmethoxy group at position 2. The pyrido[2,3-d]pyrimidin moiety is a bicyclic system with fused pyridine and pyrimidine rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-10-20-7-3-16(15)25-11-13-4-8-24(9-5-13)18-14-2-1-6-21-17(14)22-12-23-18/h1-3,6-7,10,12-13H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGHJNBLRNEDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the piperidine moiety: The pyrido[2,3-d]pyrimidine intermediate is then reacted with 4-piperidone under basic conditions to form the piperidine ring.
Chlorination and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, particularly at the chlorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups at the chlorine or methoxy positions .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity :
- Compounds containing pyrido[2,3-d]pyrimidine derivatives have been shown to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, research indicates that derivatives of this structure can modulate the PI3K-Akt-mTOR signaling pathway, crucial for cancer cell proliferation and survival .
- A study highlighted the effectiveness of similar compounds in inhibiting the growth of human tumor xenografts in vivo, demonstrating their potential as anticancer agents .
-
Protein Kinase Inhibition :
- The compound has been investigated for its ability to selectively inhibit protein kinases, particularly Akt (protein kinase B), which plays a vital role in cell survival and metabolism. Inhibitors derived from related structures have shown nanomolar potency and selectivity for Akt over other kinases like PKA (protein kinase A) .
- The development of these inhibitors has been linked to modifications in the piperidine linker and other substituents, enhancing their bioavailability and efficacy .
-
Therapeutic Potential in Neurological Disorders :
- Research on pyrido[2,3-d]pyrimidine compounds suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets. The modulation of neurotransmitter systems could provide therapeutic avenues for conditions such as depression or anxiety .
Data Tables
Case Studies
- Case Study on Anticancer Efficacy :
-
Case Study on PKB Inhibition :
- Research focused on the modification of piperidine-linked compounds resulted in the identification of highly selective PKB inhibitors that displayed favorable pharmacokinetic profiles. These compounds were tested in various cancer models, showing effective modulation of key biomarkers associated with tumor growth .
Mechanism of Action
The mechanism of action of 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . This can lead to alterations in cell signaling pathways and ultimately affect cellular functions such as proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Effects on Pyridine Derivatives
The chloro substituent at position 3 of the pyridine ring enhances lipophilicity compared to methoxy or hydroxyl groups seen in analogs like 2-Methoxy-3-pivalamidoisonicotinic acid () or 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (). Chloro groups typically reduce solubility but improve membrane permeability and target binding in hydrophobic pockets .
The pyrido[2,3-d]pyrimidin system differs from pyrido[3,4-d]pyrimidin analogs (e.g., compound 33b in ) in ring fusion geometry. Computational studies suggest that [2,3-d] fusion increases planarity, which may enhance stacking interactions with aromatic residues in enzyme active sites .
Piperidine Methoxy Linker
The piperidinylmethoxy group in the target compound is structurally analogous to the 1-ethyl-4-(1H-pyrazol-4-yl)piperidine side chain in . Piperidine derivatives improve solubility compared to purely aromatic systems, as seen in 5-Chloro-2,3-dimethoxypyridin-4-ol (), which lacks a basic nitrogen. The methoxy linker also provides conformational flexibility, enabling optimal positioning of the pyrido[2,3-d]pyrimidin moiety for target engagement .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity : The pyrido[2,3-d]pyrimidin core in the target compound is associated with kinase inhibition (e.g., EGFR, VEGFR), as seen in structurally related compounds .
- Solubility: The piperidine moiety improves aqueous solubility compared to non-basic analogs like 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine (), which relies on silyl groups for lipophilicity .
- Synthetic Feasibility : Halogenation at position 3 (Cl) and functionalization at position 4 (methoxy) are critical steps, requiring optimization to avoid byproducts common in pyridine chemistry .
Biological Activity
The compound 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a synthetic derivative belonging to the pyridine and pyrimidine family. Its structural complexity suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.81 g/mol. The presence of both pyridine and piperidine moieties contributes to its biological interactions.
Research indicates that compounds similar to 3-chloro-4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine often target critical signaling pathways involved in cell proliferation and survival. Specifically, they may act as inhibitors of protein kinases such as PKB (Akt), which is implicated in various cancers.
Key Pathways
- PI3K/AKT/mTOR Pathway : This pathway is crucial for regulating cell growth and metabolism. Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Dihydrofolate Reductase (DHFR) : Some derivatives have shown inhibitory effects on DHFR, an essential enzyme for DNA synthesis, making them potential candidates for anticancer therapies .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays, including cytotoxicity tests against cancer cell lines and enzyme inhibition studies.
Table 1: Biological Activity Summary
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of PKB | |
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | |
| Antiproliferative | Cell cycle regulation |
Case Studies
Several studies have explored the pharmacological properties of related compounds:
- In Vivo Studies : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in nude mice models by modulating the PI3K/AKT pathway .
- In Vitro Assays : Another research highlighted that derivatives showed potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
